(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound “(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” is a flavone glycoside characterized by a glucuronic acid moiety (oxane ring with carboxylic acid) linked to a dihydrochromene core. Key structural features include:
- Chromene backbone: A 2,3-dihydrochromen-4-one system with phenyl substitution at position 2 and hydroxyl groups at positions 5 and 6.
- Glycosidic linkage: The glucuronic acid unit is connected via an ether bond at position 7 of the chromene ring.
This compound shares structural homology with baicalin (baicalein 7-O-glucuronide), a well-studied flavonoid from Scutellaria baicalensis, but differs in hydroxylation patterns on the chromene ring . Its natural occurrence in plants, such as 肺形草 (Lung-shaped Grass), has been identified via HPLC-LTQ-Orbitrap-MS/MS, suggesting roles in antioxidant and anti-inflammatory activities .
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-5,7,11,15-17,19,21,23-27H,6H2,(H,28,29)/t11-,15-,16-,17+,19-,21+/m0/s1 |
InChI Key |
WBBLPINSGDOGIE-JHOSQQSMSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=CC(=C2O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the chromen-7-yl moiety and the subsequent attachment of the trihydroxyoxane carboxylic acid group. Common synthetic routes may involve:
Formation of the Chromen-7-yl Moiety: This step often includes the use of phenolic compounds and appropriate catalysts to form the chromen structure.
Attachment of the Trihydroxyoxane Carboxylic Acid Group: This step may involve the use of protecting groups to ensure selective reactions at specific hydroxyl sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the chromen moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s multiple hydroxyl groups and chromen moiety may interact with biological macromolecules, making it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities, such as antioxidant, anti-inflammatory, or anticancer properties
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl groups and chromen moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Ring
The position and type of substituents on the chromene ring significantly influence physicochemical properties and bioactivity. Key analogs include:
Table 1: Substituent Comparison
Key Observations:
Glycosylation and Sugar Modifications
The glucuronic acid moiety is conserved across many analogs but varies in linkage and additional substitutions:
Table 2: Glycosylation Differences
Key Observations:
Biological Activity
The compound (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid , also known as Isosaponarin, is a complex polyphenolic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Isosaponarin has the following chemical characteristics:
- Molecular Formula : C27H30O15
- Molecular Weight : 594.5 g/mol
- IUPAC Name : 5,7-dihydroxy-6-[(2S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-(3,4-dihydroxyphenyl)chromen-4-one]
Antioxidant Activity
Isosaponarin exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. Studies have shown that it can significantly lower levels of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Research indicates that Isosaponarin can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
Anticancer Properties
Isosaponarin has demonstrated anticancer activity in vitro and in vivo. It induces apoptosis in cancer cells through mechanisms involving the activation of caspases and the modulation of cell cycle regulators like p53. Notably, it has been effective against breast and colon cancer cell lines .
Neuroprotective Effects
The compound shows promise in neuroprotection by enhancing neuronal survival under stress conditions. It has been linked to the inhibition of neuroinflammatory responses and the promotion of neurogenesis, indicating potential applications in neurodegenerative diseases like Alzheimer's .
Study 1: Antioxidant Potential
In a controlled study, Isosaponarin was tested for its ability to reduce oxidative stress in human fibroblast cells. The results indicated a 45% reduction in intracellular ROS levels compared to untreated controls .
Study 2: Anti-inflammatory Mechanism
A recent study evaluated the effects of Isosaponarin on LPS-induced inflammation in murine macrophages. The treatment led to a significant decrease in TNF-alpha production by 60% , highlighting its anti-inflammatory capabilities .
Study 3: Cancer Cell Apoptosis
In vitro assays on breast cancer cell lines showed that Isosaponarin treatment resulted in a 30% increase in apoptosis rates after 48 hours of exposure. This was associated with upregulation of pro-apoptotic proteins .
Q & A
Q. What are the recommended methodologies for synthesizing (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid?
Synthesis of this compound requires multi-step regioselective functionalization due to its stereochemical complexity. Key steps include:
- Protection/deprotection of hydroxyl groups : Use acetyl or benzyl groups to protect reactive hydroxyls during coupling reactions, followed by catalytic hydrogenation or hydrolysis for deprotection .
- Glycosidic bond formation : Employ Koenigs-Knorr or Schmidt glycosylation to attach the chromen-7-yloxy moiety to the oxane backbone, ensuring stereochemical fidelity .
- Validation : Confirm intermediates via LC-MS and NMR (¹H, ¹³C, HSQC) to monitor regio- and stereochemistry .
Q. How can the stereochemical configuration of this compound be experimentally validated?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for the chromen-4-oxo and oxane-carboxylic acid moieties .
- NMR spectroscopy : Analyze coupling constants (e.g., -values for axial/equatorial protons in the oxane ring) and NOE correlations to confirm spatial arrangements .
- Optical rotation : Compare experimental values with literature data for chiral centers .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- pH-dependent degradation : The carboxylic acid group (pKa ~2.5) and phenolic hydroxyls (pKa ~9–10) make the compound prone to hydrolysis at extreme pH. Use buffered solutions (pH 4–7) for storage .
- Light sensitivity : The chromen-4-oxo moiety may undergo photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Thermal stability : Differential scanning calorimetry (DSC) data suggest decomposition above 150°C; avoid prolonged heating .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chromen-4-oxo moiety in this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the 4-oxo group is susceptible to nucleophilic attack due to electron deficiency .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and π-π stacking between the phenyl group and aromatic residues .
- MD simulations : Assess conformational flexibility of the oxane ring in solvent environments (e.g., water vs. DMSO) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects)?
- Dose-response profiling : Use assays like DPPH or ORAC at varying concentrations (1–100 µM) to distinguish antioxidant activity from pro-oxidant behavior at higher doses .
- Redox cycling detection : Employ cyclic voltammetry to identify reversible oxidation peaks (e.g., for the catechol-like 5,8-dihydroxy groups) that may contribute to contradictory effects .
- Cell-based assays : Compare ROS levels in normal vs. cancer cell lines (e.g., HepG2 or MCF-7) to contextualize activity .
Q. How can isotopic labeling (13C/2H^{13}C/^{2}H13C/2H) track metabolic pathways of this compound in vivo?
- Synthetic incorporation : Introduce at the carboxylic acid or 4-oxo positions via labeled precursors (e.g., -malonyl-CoA) during synthesis .
- Mass spectrometry imaging (MSI) : Localize labeled metabolites in tissue sections using high-resolution LC-MS/MS with isotope tracing .
- Pharmacokinetic modeling : Use compartmental analysis to quantify absorption/distribution of labeled species in rodent models .
Q. What analytical techniques quantify trace impurities in synthesized batches of this compound?
- HPLC-DAD/ELSD : Use C18 columns with gradient elution (0.1% TFA in H₂O/MeCN) to separate impurities; quantify via external calibration curves .
- ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic steps) with detection limits <1 ppb .
- Chiral GC : Resolve enantiomeric impurities using β-cyclodextrin-based columns .
Methodological Guidelines
Q. How to design experiments investigating the compound’s interaction with serum albumin?
- Fluorescence quenching assays : Titrate bovine serum albumin (BSA) with the compound and measure Stern-Volmer constants () to determine binding affinity .
- Circular dichroism (CD) : Monitor conformational changes in BSA’s secondary structure (α-helix to β-sheet ratios) upon binding .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (, ) for spontaneous binding .
Q. What safety protocols are essential for handling this compound in a research laboratory?
- PPE : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for powder handling due to potential respiratory irritancy .
- Spill management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers for incineration .
- First aid : For eye exposure, irrigate with saline for 15 minutes; for ingestion, administer activated charcoal (1 g/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
